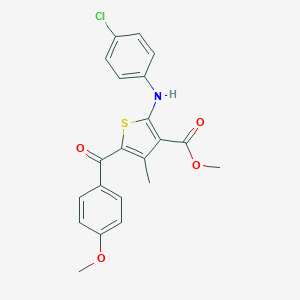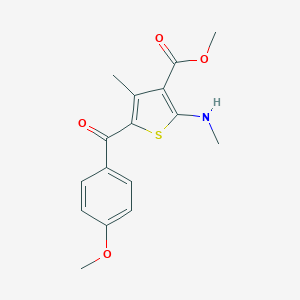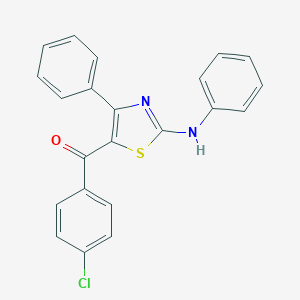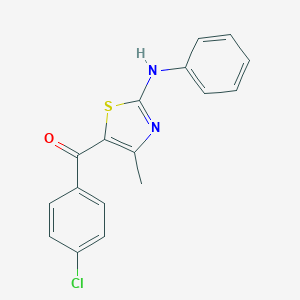
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate, also known as CHOB or Chloro-HO-ABA-Me, is a chemical compound that has attracted a lot of attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of 4-oxobutanoic acid and has a molecular weight of 296.71 g/mol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been extensively studied for its potential applications in various fields. One of the most significant applications of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is in the development of new drugs. Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate has been found to possess anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is its simplicity of synthesis, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is its relatively poor solubility in water, which can make it challenging to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate. One area of interest is the development of new drugs based on Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate for the treatment of various diseases, including cancer and inflammatory diseases. Another area of interest is the investigation of the mechanism of action of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate and its effects on various signaling pathways in cells. Additionally, further research is needed to explore the potential applications of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate in the development of new antimicrobial agents.
Synthesemethoden
The synthesis of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate involves the reaction between 3-chloro-4-hydroxyaniline and methyl 4-oxobutanoate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to produce Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate. The synthesis of Methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.
Eigenschaften
Molekularformel |
C11H12ClNO4 |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
methyl 4-(3-chloro-4-hydroxyanilino)-4-oxobutanoate |
InChI |
InChI=1S/C11H12ClNO4/c1-17-11(16)5-4-10(15)13-7-2-3-9(14)8(12)6-7/h2-3,6,14H,4-5H2,1H3,(H,13,15) |
InChI-Schlüssel |
OKMVZUHZVMAFOJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)O)Cl |
Kanonische SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281914.png)
![Methyl 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281915.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)


![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)


methanone](/img/structure/B281925.png)
![N-[5-(4-methoxybenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281926.png)
![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)


